molecular formula C19H20N4O2 B2595345 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-23-3

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2595345
CAS No.: 905765-23-3
M. Wt: 336.395
InChI Key: SEMVCXAKSSTLFL-UHFFFAOYSA-N
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Description

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to its specific substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

Common reagents used in these reactions include:

    Cyanuric chloride: A common starting material for triazine synthesis.

    Amines: Such as 2-methoxy-5-methylaniline and 4-methylbenzylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in the reduction of specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-1,3,5-triazine: A simpler triazine derivative with different substituents.

    3-amino-1,2,4-triazine: A related compound with an amino group at the 3-position.

    6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: A compound with a similar structure but lacking the 2-methoxy-5-methylphenyl group.

Uniqueness

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

3-(2-methoxy-5-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-4-7-14(8-5-12)11-16-18(24)21-19(23-22-16)20-15-10-13(2)6-9-17(15)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVCXAKSSTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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